molecular formula C5H2ClFN4 B161030 6-Chloro-2-fluoropurine CAS No. 1651-29-2

6-Chloro-2-fluoropurine

Cat. No.: B161030
CAS No.: 1651-29-2
M. Wt: 172.55 g/mol
InChI Key: UNRIYCIDCQDGQE-UHFFFAOYSA-N
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Description

6-Chloro-2-Fluoropurine is a heterocyclic organic compound belonging to the class of purines and purine derivatives. It is characterized by the presence of a chlorine atom at the 6th position and a fluorine atom at the 2nd position of the purine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-Fluoropurine typically involves the halogenation of purine derivatives. One common method is the Balz-Schiemann reaction, where 2-aminopurine is diazotized and then treated with fluoroboric acid to introduce the fluorine atom at the 2nd position. The chlorine atom can be introduced through chlorination reactions using reagents like thionyl chloride or phosphorus oxychloride .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. The use of phase transfer catalysts and controlled reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-Fluoropurine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted purines with various functional groups, which can be further utilized in medicinal chemistry and drug development .

Scientific Research Applications

6-Chloro-2-Fluoropurine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2-Fluoropurine involves its incorporation into nucleosides, which can then interact with biological targets such as enzymes and nucleic acids. The presence of halogen atoms enhances the compound’s binding affinity and specificity towards these targets. For example, its derivatives can inhibit cyclin-dependent kinases by mimicking natural substrates and interfering with the cell cycle .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-Fluoropurine is unique due to the simultaneous presence of both chlorine and fluorine atoms, which imparts distinct physicochemical properties. This dual substitution enhances its reactivity and potential for forming diverse derivatives compared to compounds with single halogen substitutions .

Properties

IUPAC Name

6-chloro-2-fluoro-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H2ClFN4/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRIYCIDCQDGQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC(=N2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80415330
Record name 6-CHLORO-2-FLUOROPURINE
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Molecular Weight

172.55 g/mol
Source PubChem
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CAS No.

1651-29-2
Record name 6-Chloro-2-fluoropurine
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Record name 6-Chloro-2-fluoropurine
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Record name 6-Chloro-2-fluoropurine
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Synthesis routes and methods

Procedure details

To 2-amino-6-chloropurine (5.0 g, 29.5 mmol) in a solution of tetrafluoroboric acid in water (100 mL) at −15° C. was added dropwise sodium nitrite (3.5 g, 50 mmol) in water (160 mL) over a period of 1.5 h. After 20 min at room temperature, the pH of the solution was adjusted to 6 with 50% aqueous sodium hydroxide. The solution was concentrated under reduced pressure. The crude residue was purified on a BIOTAGE™ 40S column (silica, CH2Cl2/MeOH 9:1) to give 2-fluoro-6-chloropurine (2.3 g, 52%). This compound (1.5 g, 8.6 mmol) was suspended in dry tetrahydrofuran (20 mL) at 25° C. The 4-(N-1-tert-butyloxycarbonyl)-aminophenethyl alcohol (3.4 g, 14.5 mmol) and triphenylphosphine (3.8 g, 14.5 mmol) were then added, and the mixture evaporated to dryness. Dry tetrahydrofuran (20 mL) was added and the suspension was cooled to 0° C. before dropwise addition of diethylazodicarboxylate (1.5 mL, 9.8 mmol). After 16 h reaction at room temperature, the solution was concentrated under reduced pressure. The crude residue was purified on a BIOTAGE™ 25M column (silica, hexane/AcOEt 95:5 to 75:25) to yield N-9 alkylated purine as a white solid (2.9 g, 87%). To a solution of alkylated 2-fluoro-6-chloropurine (3.0 g, 7.7 mmol) in n-butanol (15 mL) at 25° C. was added N-1-tert-butyloxycarbonyl-1,3-phenylenediamine (1.8 g, 8.8 mmol) and diisopropylethylamine (2.7 mL, 15.3 mmol). After 48 h reaction at 65° C., the brown solution was concentrated under reduced pressure. The crude residue was purified on a BIOTAGE™ 40M column (silica, hexane/AcOEt 65:45 to 0:1) to yield the fluoropurine derivative as a brown solid (2.8 g, 63%). To a solution of this product (2.8 g, 4.9 mmol) in n-butanol (15 mL) at room temperature was added aminomethylcyclopropane (1.2 g, 17.1 mmol) and diisopropylethylamine (1.7 mL, 9.8 mmol). After 48 h reaction at 110° C., the brown solution was concentrated under reduced pressure. The crude residue was purified on a BIOTAGE™ 40M column (silica, hexane/AcOEt 60:40 to AcOEt/MeOH 98:2) to yield the protected trisubstituted purine as a white solid (2.3 g, 73%). To a solution of this compound (2.08 g, 3.38 mmol) in dichloromethane (10 mL) at room temperature was added 4N HCl in dioxane (10 mL). The reaction was stirred for 5 h at 25° C. and the solution was concentrated under reduced pressure. The solid was then dried for 16 h under vacuum to yield compound 3 as a brown solid. Yield of product: 1.4 g (quantitative); Rf=0.1 (CH2Cl2/MeOH 98:2); 1H NMR (400 MHz, CD3OD): δ 8.24 (s, 1H), 8.20-7.60 (m, 2H), 7.60-7.00 (m, 6H), 4.56 (t, 2H, J=7.0 Hz), 3.40-3.20 (m, 4H), 1.25-1.15 (m, 1H), 0.60-0.50 (m, 2H), 0.40-0.20 (m, 2H); LRMS (ESI): m/z 415 (MH+), 437 (M+Na); HPLC (method 2): 1.6 min.
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5 g
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3.5 g
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100 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 6-chloro-2-fluoropurine a valuable building block in nucleoside chemistry?

A: this compound is a highly versatile intermediate in the synthesis of various biologically active nucleosides. Its structure, containing both a chlorine and a fluorine atom, allows for selective substitution reactions, enabling the creation of a wide array of modified purine nucleosides. [, , , , ] This versatility makes it particularly useful in developing potential antiviral and antitumor agents.

Q2: How does the structure of this compound-derived nucleosides impact their anti-HIV activity?

A: Research has shown that the antiviral activity of this compound-derived nucleosides against HIV-1 is significantly affected by modifications at the 2' position of the sugar moiety and the substituents on the purine ring. For example, 2'-fluoro-2',3'-unsaturated L-nucleosides derived from this compound exhibited promising anti-HIV activity. [] Furthermore, studies on 1,3-dioxolanylpurine nucleosides demonstrated that a guanine base replacing the 6-chloro-2-fluoro substituents led to the most potent anti-HIV-1 activity. [] These findings highlight the importance of specific structural motifs in conferring antiviral activity.

Q3: Can you give examples of how this compound is used in the synthesis of other nucleoside analogs?

A: this compound serves as a crucial starting point for synthesizing diverse nucleoside analogs. For instance, it can be reacted with various sugar moieties, such as 1,3-dioxolane [], 1,3-oxathiolane [, ], and 2'-fluoro-2',3'-unsaturated L-sugar derivatives [], to yield the corresponding nucleosides. The chlorine and fluorine atoms can then be selectively replaced with different functional groups, like amino, alkylamino, alkoxy, or thio substituents, further diversifying the resulting nucleoside library and potentially impacting their biological activities. [, ]

Q4: Are there any enzymatic methods for synthesizing this compound nucleosides?

A: Yes, thermostable nucleoside phosphorylases have been successfully employed for the enzymatic synthesis of this compound nucleosides. [] This approach utilizes uridine, thymidine, or 1-(β-D-arabinofuranosyl)uracil as pentofuranose donors and this compound as the acceptor. This enzymatic transglycosylation offers a potentially more sustainable and efficient alternative to traditional chemical synthesis methods.

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